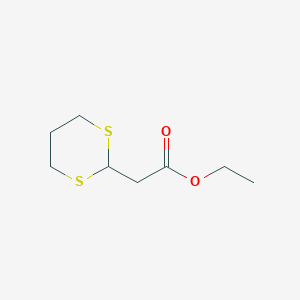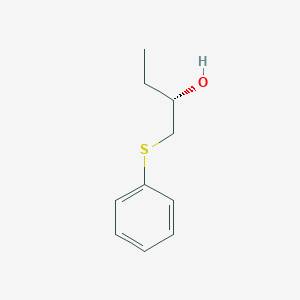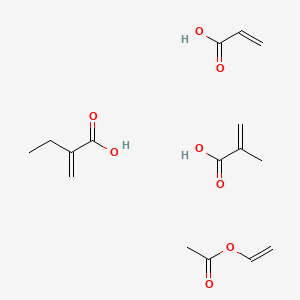
1,3-Dithiane-2-acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane-2-acetic acid, ethyl ester is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
1,3-Dithiane-2-acetic acid, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) as a catalyst . This reaction yields the desired compound with good efficiency. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
1,3-Dithiane-2-acetic acid, ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form trans bis-sulfoxide using asymmetric oxidation protocols.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound participates in syn-selective aldol reactions, where it acts as a nucleophile.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include boron trifluoride etherate (BF3/Et2O) for synthesis, and various oxidizing and reducing agents for subsequent transformations. Major products formed from these reactions include trans bis-sulfoxide and α-keto esters .
Scientific Research Applications
1,3-Dithiane-2-acetic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dithiane-2-acetic acid, ethyl ester exerts its effects involves its reactivity as a nucleophile. The compound can form carbanions, which are highly reactive intermediates that participate in various chemical reactions. These carbanions can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
1,3-Dithiane-2-acetic acid, ethyl ester can be compared with other similar compounds such as:
1,3-Dithiolane-2-acetic acid, ethyl ester: Similar in structure but with different reactivity due to the presence of a dithiolane ring instead of a dithiane ring.
Ethyl 1,3-dithiane-2-carboxylate: Another dithiane derivative used in similar synthetic applications.
Ethyl diethoxyacetate: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable carbanions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
70562-14-0 |
|---|---|
Molecular Formula |
C8H14O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-dithian-2-yl)acetate |
InChI |
InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3 |
InChI Key |
LLVWFZOQANNVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)

![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)

![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
